6-(2,5-Difluoro-4-hydroxy-phenyl)-naphthalen-2-ol
Description
6-(2,5-Difluoro-4-hydroxy-phenyl)-naphthalen-2-ol is a chemical compound characterized by the presence of both naphthalene and phenol groups, with fluorine atoms substituting hydrogen atoms at specific positions
Properties
Molecular Formula |
C16H10F2O2 |
|---|---|
Molecular Weight |
272.24 g/mol |
IUPAC Name |
6-(2,5-difluoro-4-hydroxyphenyl)naphthalen-2-ol |
InChI |
InChI=1S/C16H10F2O2/c17-14-8-16(20)15(18)7-13(14)11-2-1-10-6-12(19)4-3-9(10)5-11/h1-8,19-20H |
InChI Key |
VLJUOFGVEJAFFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1C3=CC(=C(C=C3F)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Difluoro-4-hydroxy-phenyl)-naphthalen-2-ol typically involves the reaction of 2,5-difluoro-4-hydroxybenzaldehyde with naphthalene derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide in a solvent like ethanol, followed by heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Difluoro-4-hydroxy-phenyl)-naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding alcohols.
Substitution: Halogenation and nitration reactions are common, where halogens or nitro groups replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
6-(2,5-Difluoro-4-hydroxy-phenyl)-naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which 6-(2,5-Difluoro-4-hydroxy-phenyl)-naphthalen-2-ol exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. This compound can modulate enzyme activity and receptor signaling, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
2,5-Difluoro-4-hydroxyphenyl)phenylmethanone: Shares similar structural features but differs in the presence of a methanone group.
2,5-Difluoro-4-hydroxy-phenyl)-acetic acid: Contains an acetic acid group instead of the naphthalene moiety.
Uniqueness
6-(2,5-Difluoro-4-hydroxy-phenyl)-naphthalen-2-ol is unique due to the combination of naphthalene and phenol groups with fluorine substitutions, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
